Stereoisomer-Specific Substrate Efficiency for 4-Hydroxyglutamate Transaminase
In studies of 4-hydroxyglutamate transaminase (EC 2.6.1.23), the L-erythro isomer (synonymous with (2S,4R)-4-hydroxy-L-glutamate) demonstrates a clear and quantifiable advantage over its L-threo isomer. The enzyme, which is active with both L-isomers, exhibits a 1.8- to 1.9-fold higher catalytic efficiency with the erythro isomer as a substrate compared to the threo isomer. Corresponding D-diastereoisomers were found to be completely inactive as substrates for this enzyme [1].
| Evidence Dimension | Relative substrate effectiveness for 4-hydroxyglutamate transaminase |
|---|---|
| Target Compound Data | L-erythro-4-hydroxyglutamate ( (2S,4R)-4-Hydroxy-L-glutamic acid ) |
| Comparator Or Baseline | L-threo-4-hydroxyglutamate |
| Quantified Difference | 1.8 to 1.9 times more effective as a substrate |
| Conditions | In vitro enzymatic assay using 4-hydroxyglutamate transaminase (EC 2.6.1.23) purified from rat liver [1]. |
Why This Matters
This quantifies the stereospecific requirement of the enzyme's active site, making the (2S,4R) isomer essential for accurate investigations of hydroxyproline degradation and related metabolic pathways.
- [1] MetaCyc. 4-hydroxyglutamate transaminase. https://metacyc.ai.sri.com/META/NEW-IMAGE?type=ENZYME-IN-PATHWAY&object=MONOMER-12108 View Source
